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molecular formula C3H10LiOSi B1581542 Lithium trimethylsilanolate CAS No. 2004-14-0

Lithium trimethylsilanolate

Cat. No. B1581542
M. Wt: 97.2 g/mol
InChI Key: LQIZMOLWEQTWCW-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using methyl heptanoate (5 mL, 30.2 mmol), lithium trimethylsilanolate (2.90 g, 30.2 mmol), dry toluene (50 mL) and 2.5 h of heating at reflux. Lithium heptanoate (2.1 g, 51% yield) was isolated as a white solid: 1H NMR (D2O) δ 0.7 (t, J=5.3 Hz, CH3, 3H), 0.9-1.7 (m, CH2, 8H), 2.1 ppm (t, --CH2CO2-Li+, J=7.2 Hz, 2H). Anal. Calcd. for C7H13LiO2 : C, 61.77; H, 9.63; Li, 5.10. Found: C, 59.84, 59.89; H, 9.47, 9.47; Li, 5.01.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
lithium trimethylsilanolate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C[Si](C)(C)[O-].[Li+:16]>C1(C)C=CC=CC=1>[C:1]([O-:9])(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[Li+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCCCCC)(=O)OC
Name
lithium trimethylsilanolate
Quantity
2.9 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)(=O)[O-].[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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